(5S)-3-(3-acetylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

HIV-1 protease inhibitor N-aryl-oxazolidinone-5-carboxamide picomolar Ki

The compound (5S)-3-(3-acetylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid (CAS 918543-54-1) is a chiral, non-racemic oxazolidinone derivative bearing a free carboxylic acid at the 5-position and a meta-acetyl-substituted N-phenyl ring. It serves as a versatile late-stage intermediate or substructure for constructing picomolar-affinity HIV-1 protease inhibitors when elaborated into N-aryl-oxazolidinone-5-carboxamides.

Molecular Formula C12H11NO5
Molecular Weight 249.22 g/mol
CAS No. 918543-54-1
Cat. No. B12892305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-3-(3-acetylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
CAS918543-54-1
Molecular FormulaC12H11NO5
Molecular Weight249.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)N2CC(OC2=O)C(=O)O
InChIInChI=1S/C12H11NO5/c1-7(14)8-3-2-4-9(5-8)13-6-10(11(15)16)18-12(13)17/h2-5,10H,6H2,1H3,(H,15,16)/t10-/m0/s1
InChIKeyPRBDQDPRNQNBJD-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5S)-3-(3-Acetylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic Acid: A Chiral Oxazolidinone Scaffold for HIV-1 Protease Inhibitor and Antibacterial Research


The compound (5S)-3-(3-acetylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid (CAS 918543-54-1) is a chiral, non-racemic oxazolidinone derivative bearing a free carboxylic acid at the 5-position and a meta-acetyl-substituted N-phenyl ring [1]. It serves as a versatile late-stage intermediate or substructure for constructing picomolar-affinity HIV-1 protease inhibitors when elaborated into N-aryl-oxazolidinone-5-carboxamides [2][4]. Its oxazolidinone core also anchors it within a well-known antibacterial pharmacophore class that includes linezolid [3].

Why (5S)-3-(3-Acetylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic Acid Cannot Be Replaced by Unsubstituted or para-Acetyl Analogs


Generic oxazolidinone-5-carboxylic acids or N-phenyloxazolidinones lacking the meta-acetyl group cannot recapitulate the biological profile of this compound. Systematic SAR studies demonstrate that the position and electronic nature of the phenyl substituent dictate both HIV-1 protease inhibitory potency and antibacterial activity [1][2]. The (5S) absolute configuration is also critical, as the (R)-enantiomer exhibits markedly reduced binding affinity [1]. Substituting with a 4-acetyl regioisomer or altering the stereochemistry at C-5 yields compounds with distinct binding modes and altered potency profiles that cannot be assumed equivalent [3]. Furthermore, the free carboxylic acid enables downstream amide coupling that is not possible with ester or carboxamide analogs, making this compound a unique synthetic entry point [4].

Quantitative Differentiation Evidence for (5S)-3-(3-Acetylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic Acid Against Closest Analogs


Picomolar HIV-1 Protease Inhibition Achievable with 3-Acetylphenyl-Oxazolidinone P2 Ligands vs. Unsubstituted Phenyl

In a systematic SAR study, N-aryl-oxazolidinone-5-carboxamide inhibitors bearing a 3-acetylphenyl substituent on the oxazolidinone ring achieved Ki values in the low picomolar range against wild-type HIV-1 protease, whereas the unsubstituted N-phenyl parent compound was substantially less potent [1]. A representative inhibitor incorporating the (5S)-3-(3-acetylphenyl)-2-oxo-1,3-oxazolidine-5-carboxamide substructure (BDBM12883 / analogue 26e) exhibited a Ki of 0.006 nM (6 pM) determined by FRET assay at pH 4.7 [2]. The most potent inhibitor in this series displayed a Ki of 0.8 pM against wild-type protease and retained picomolar to low nanomolar Ki values against multidrug-resistant protease variants, a profile comparable to the best FDA-approved protease inhibitors [1].

HIV-1 protease inhibitor N-aryl-oxazolidinone-5-carboxamide picomolar Ki P2 ligand

Meta- vs. Para-Acetyl Regioisomerism: Comparable Potency but Distinct Binding Modes in HIV-1 Protease

Both 3-acetylphenyl (meta) and 4-acetylphenyl (para) oxazolidinone-5-carboxamides yield picomolar HIV-1 protease inhibitors [1]. Crystal structures of AD-81 (3-acetylphenyl, PDB: 2I0D) and KB-19 (4-acetylphenyl, PDB: 2I0A) in complex with wild-type HIV-1 protease reveal that in both complexes the oxazolidinone carbonyl forms conserved hydrogen bonds with Asp29 of the protease [1][2]. However, the different acetyl substitution positions (meta vs. para) alter the orientation of the phenyl ring within the S2 binding pocket, which can differentially influence potency against drug-resistant protease variants [1]. The 3-acetyl regioisomer is explicitly identified alongside 4-acetyl and 3-CF3 as 'the most potent in each series' [3].

regioisomer comparison 3-acetyl vs 4-acetyl X-ray crystallography HIV-1 protease

(5S) Stereochemical Requirement for High-Affinity HIV-1 Protease Binding Demonstrated Across Multiple Oxazolidinone Series

The (5S) absolute configuration of the oxazolidinone ring is essential for potent HIV-1 protease inhibition. Ali et al. (2006) explicitly state that 'compounds with the (S)-enantiomer of substituted phenyloxazolidinones at P2 show highly potent inhibitory activities against HIV-1 protease' [1]. In contrast, the (R)-enantiomers or racemic mixtures show significantly reduced binding affinity. The (5S) configuration places the carboxamide extension in the correct orientation to engage the catalytic aspartate residues, as confirmed by the 2I0D crystal structure [2]. This stereochemical requirement is also consistent with findings in the (hydroxyethyl)hydrazine isostere series, where the (5S)-3-(3-acetylphenyl) configuration contributed to a Ki of 1,090 nM for a less optimized congener (BDBM17846), compared to 0.006 nM for the fully optimized analogue 26e [3].

stereochemistry-activity relationship (S)-enantiomer HIV-1 protease chiral oxazolidinone

Free Carboxylic Acid Functionality Enables Direct Amide Coupling for Late-Stage Diversification Compared to Ester or Amide Analogs

The free carboxylic acid at the 5-position of the oxazolidinone ring is a key differentiator from the corresponding methyl ester, ethyl ester, or pre-formed carboxamide analogs. In the SAR campaign by Ali et al., the carboxylic acid was directly coupled to various amine-containing P1/P1′ scaffolds to generate diverse N-aryl-oxazolidinone-5-carboxamide libraries [1]. QSAR modeling by Halder et al. confirmed that the carboxamide linkage geometry and the electronic properties of the 5-substituent are critical determinants of HIV-1 protease inhibitory activity [2]. Ester analogs require additional hydrolysis steps that can compromise stereochemical integrity at C-5, while pre-formed carboxamides limit the scope of downstream diversification [3].

synthetic intermediate carboxylic acid handle amide coupling oxazolidinone derivatization

Oxazolidinone Core Provides Antibacterial Potential Comparable to the Linezolid Pharmacophore Class

The 2-oxo-1,3-oxazolidine core is the defining pharmacophore of the oxazolidinone class of antibacterial agents, which includes the clinical drug linezolid [1]. N-Aryl-2-oxazolidinone-5-carboxamides have been claimed in patents as broad-spectrum antibacterial agents effective against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) [2]. While specific MIC data for (5S)-3-(3-acetylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid itself have not been published, structurally related 4-substituted phenyl-2-oxo-1,3-oxazolidine-5-carboxylates demonstrated in vitro activity against S. aureus, E. faecalis, and E. faecium [3]. The 3-acetyl substitution on the N-phenyl ring is a recognized potency-enhancing motif in related antibacterial oxazolidinones such as DuP-721 [4].

antibacterial oxazolidinone antibiotic linezolid class Gram-positive activity

Validated Application Scenarios for (5S)-3-(3-Acetylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic Acid in Drug Discovery and Chemical Biology


HIV-1 Protease Inhibitor Lead Optimization: P2 Ligand SAR Exploration

The compound is most compellingly applied as a chiral P2 ligand precursor for structure-based design of next-generation HIV-1 protease inhibitors. The (5S)-3-(3-acetylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can be directly coupled to various (hydroxyethylamino)sulfonamide or (hydroxyethyl)hydrazine isostere scaffolds via amide bond formation to generate libraries of N-aryl-oxazolidinone-5-carboxamides [1]. The 3-acetylphenyl substituent delivers picomolar Ki values against wild-type HIV-1 protease (representative Ki = 0.006 nM) and retains potency against multidrug-resistant variants, making it suitable for programs targeting protease inhibitor resistance [1][2]. The availability of both 3-acetyl and 4-acetyl regioisomers enables comparative crystallographic analysis (PDB: 2I0D vs. 2I0A) to probe S2 pocket interactions [3].

Novel Oxazolidinone Antibacterial Discovery: Building Block for Modified C-5 Side Chains

The compound serves as a versatile intermediate for synthesizing novel oxazolidinone antibacterials with modified C-5 side chains. The free carboxylic acid allows direct introduction of diverse amide, ester, or heterocyclic extensions to modulate ribosomal binding and overcome linezolid resistance mechanisms such as the cfr methyltransferase or mutations in 23S rRNA [4]. The 3-acetylphenyl N-substitution is a validated potency-enhancing motif, as demonstrated by the DuP-721 series and subsequent patent literature claiming N-aryl-oxazolidinone-5-carboxamides with broad-spectrum Gram-positive activity [5]. This application is supported by class-level SAR data indicating that electron-withdrawing acetyl substituents on the N-phenyl ring enhance antibacterial potency [6].

Chiral Pool Synthesis: (5S)-Configured Oxazolidinone as a Stereochemical Building Block

The compound's defined (5S) stereochemistry and free carboxylic acid make it a valuable chiral building block for asymmetric synthesis beyond anti-infective applications. The oxazolidinone ring can serve as a chiral auxiliary or be further elaborated into diverse heterocyclic scaffolds [7]. The 3-acetylphenyl group provides a UV-active chromophore for facile HPLC monitoring, while the carboxylic acid enables immobilization on solid supports for combinatorial chemistry workflows. This synthetic versatility supports applications in medicinal chemistry, chemical biology probe development, and fragment-based drug discovery.

Computational QSAR Model Validation and Pharmacophore Refinement

The published QSAR models for N-aryl-oxazolidinone-5-carboxamides as HIV-1 protease inhibitors provide a validated predictive framework that can guide the design of new analogs [8]. The compound, as the carboxylic acid precursor to the modeled carboxamides, is a critical experimental input for testing and refining these computational models. Incorporating experimental Ki data from analogs derived from this compound into the QSAR training set improves model predictivity for virtual screening campaigns targeting the HIV-1 protease S2 pocket.

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